1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid typically involves the construction of the oxazole and pyridine rings followed by their fusion and subsequent attachment to the piperidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups .
Scientific Research Applications
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one .
Uniqueness
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid is unique due to its specific structural arrangement, which combines the properties of oxazole, pyridine, and piperidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11(17)8-3-2-6-15(7-8)12-14-10-9(18-12)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXHFFIISQPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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